1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane
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Overview
Description
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a disiloxane backbone with chloro, phenyl, and trimethylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane typically involves the reaction of chlorosilanes with phenyl and trimethylphenyl groups under controlled conditions. One common method involves the reaction of 1,1,3,3-tetramethyldisiloxane with chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Hydrosilylation Reactions: The compound can participate in hydrosilylation reactions with alkenes or alkynes in the presence of a catalyst.
Oxidation Reactions: The disiloxane backbone can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are used. Reactions are conducted under inert atmosphere at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted disiloxanes.
Hydrosilylation Reactions: The major products are the hydrosilylated alkanes or alkenes.
Oxidation Reactions: The major products are silanols or siloxanes.
Scientific Research Applications
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of silicon-based biomaterials and as a tool for studying silicon biochemistry.
Industry: It is used in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane involves its reactivity towards nucleophiles and electrophiles. The chloro group can be readily substituted by nucleophiles, leading to the formation of new silicon-carbon or silicon-heteroatom bonds. The disiloxane backbone provides stability and flexibility to the molecule, allowing it to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound with similar reactivity but lacking the phenyl and trimethylphenyl groups.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: A compound with similar trimethylphenyl groups but different core structure.
Uniqueness
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane is unique due to its combination of chloro, phenyl, and trimethylphenyl substituents on a disiloxane backbone. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and material science.
Properties
CAS No. |
823207-23-4 |
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Molecular Formula |
C18H25ClOSi2 |
Molecular Weight |
349.0 g/mol |
IUPAC Name |
chloro-phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilane |
InChI |
InChI=1S/C18H25ClOSi2/c1-14-12-15(2)18(16(3)13-14)22(19,20-21(4,5)6)17-10-8-7-9-11-17/h7-13H,1-6H3 |
InChI Key |
KXVMHDSQRWZOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=CC=CC=C2)(O[Si](C)(C)C)Cl)C |
Origin of Product |
United States |
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